3-Iodo-4-methylbenzoic acid
Overview
Description
3-Iodo-4-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol . It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a carboxylic acid functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
3-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula IC6H3(CH3)CO2H
. The primary target of this compound is the respiratory system . .
Mode of Action
It has been used in the preparation of unlabeled n-succinimidyl 4-guanidinomethyl-3-iodobenzoate (sgimb) and boc-protected derivative of sgimb (boc-sgmib) . These compounds are used for the radioiodination of proteins and peptides that undergo internalization after receptor or antigen binding .
Biochemical Pathways
Given its use in the preparation of compounds for radioiodination, it may be involved in pathways related to protein and peptide internalization .
Result of Action
Given its use in the preparation of compounds for radioiodination, it may play a role in enabling the visualization and tracking of internalized proteins and peptides .
Action Environment
Safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling this compound . This suggests that the compound’s action and stability may be influenced by environmental conditions such as air quality and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzoic acid. The process typically includes the following steps :
Iodination: 4-Methylbenzoic acid is dissolved in a suitable solvent, such as methanol. Molecular iodine and an oxidizing agent, such as hydrogen peroxide, are added to the solution. The reaction mixture is stirred at room temperature until the iodination is complete.
Purification: The reaction mixture is then filtered to remove any insoluble impurities. The filtrate is concentrated under reduced pressure to obtain crude this compound.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at room temperature.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.
Major Products:
Substitution: 3-Azido-4-methylbenzoic acid, 3-Cyano-4-methylbenzoic acid.
Reduction: 3-Iodo-4-methylbenzyl alcohol.
Coupling: Various biaryl and diaryl compounds.
Scientific Research Applications
3-Iodo-4-methylbenzoic acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
- 3-Iodo-4-nitrobenzoic acid
- 3-Iodo-4-methoxybenzoic acid
- 3-Iodo-4-chlorobenzoic acid
Comparison:
- 3-Iodo-4-methylbenzoic acid is unique due to the presence of a methyl group, which can influence its reactivity and physical properties compared to other similar compounds. For example, the methyl group can increase the compound’s hydrophobicity and affect its solubility in organic solvents .
- 3-Iodo-4-nitrobenzoic acid contains a nitro group, which is an electron-withdrawing group, making it more reactive in electrophilic aromatic substitution reactions .
- 3-Iodo-4-methoxybenzoic acid has a methoxy group, which is an electron-donating group, affecting its reactivity and stability in different chemical environments .
Properties
IUPAC Name |
3-iodo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMKANNXWUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82998-57-0 | |
Record name | 3-Iodo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82998-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Iodo-4-methylbenzoic acid in radiopharmaceutical chemistry?
A1: While this compound itself doesn't possess inherent pharmaceutical activity, it serves as a crucial starting material in synthesizing radiolabeling agents. Specifically, it acts as a precursor in the multi-step synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) [, ]. This compound is particularly valuable for labeling monoclonal antibodies with radioactive iodine isotopes like Iodine-131 ([131I]SGMIB).
Q2: Why is [131I]SGMIB advantageous for labeling internalizing monoclonal antibodies compared to other agents like Iodogen or [125I]SIPC?
A2: [131I]SGMIB exhibits superior intracellular retention of the radioiodine label after antibody internalization []. This is attributed to the presence of the guanidinomethyl group, a polar substituent, on the labeled aromatic ring. This structural modification hinders the transport of labeled catabolites across lysosomal and cell membranes following antibody degradation within the target cell. Consequently, [131I]SGMIB offers improved retention of radioactivity at the target site, making it a promising candidate for developing targeted radioimmunotherapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.